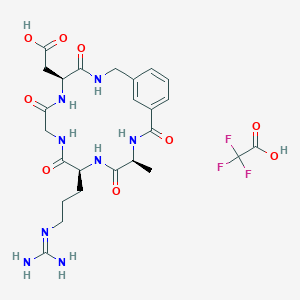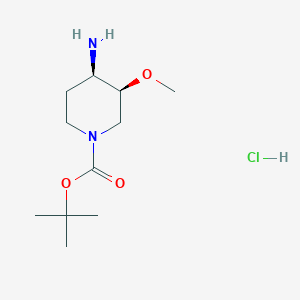
4-Amino-5-methylpyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methylpyridine-2-methanol: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a methyl group at the 5-position, and a hydroxymethyl group at the 2-position. This compound is known for its significant basicity due to the amino group and its solubility in highly polar organic solvents .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives, which this compound is a part of, can interact with various biological targets due to their structural similarity to many bioactive molecules .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking .
Result of Action
It’s known that pyridine derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-methylpyridine-2-methanol . For instance, pH and temperature can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 4-Amino-5-methylpyridine-2-methanol involves the reaction of 2-chloro-4-amino-5-methylpyridine with ethylene glycol. The reaction mixture is then precipitated using hydrochloric acid/methanol solution to obtain the crude product . Another method involves the reaction of chloro-methyl-amino-pyridine with potassium hydroxide in methanol under elevated temperature conditions in an autoclave .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial synthesis, considering the reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylpyridine-2-methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions under alkaline conditions.
Condensation Reactions: The amino group can react with electrophilic reagents such as sulfonyl chlorides to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves strong bases like potassium hydroxide in methanol.
Condensation Reactions: Involves electrophilic reagents like sulfonyl chlorides under basic conditions.
Major Products:
Nucleophilic Substitution: Produces substituted pyridine derivatives.
Condensation Reactions: Produces sulfonamide derivatives.
Scientific Research Applications
Chemistry: 4-Amino-5-methylpyridine-2-methanol is used as an intermediate in organic synthesis and medicinal chemistry . It serves as a building block for the synthesis of various bioactive molecules.
Biology and Medicine: This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the preparation of non-steroidal selective mineralocorticoid receptor antagonists, which are used in the treatment of conditions like chronic kidney disease and cardiovascular damage .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Comparison with Similar Compounds
2-Amino-4-methylpyridine: This compound has a similar structure but lacks the hydroxymethyl group at the 2-position.
4-Amino-5-methylpyridin-2-ol: This compound is similar but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: 4-Amino-5-methylpyridine-2-methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to participate in nucleophilic substitution and condensation reactions makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-amino-5-methylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEYUWQILBWTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)













